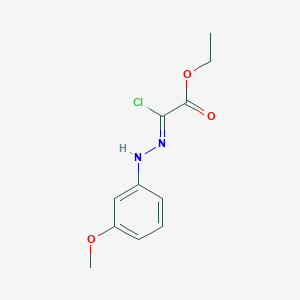

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate

Description

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is a hydrazone derivative characterized by an ethyl ester group, a chloro substituent, and a hydrazone linkage connected to a 3-methoxyphenyl group. This compound serves as a key intermediate in synthesizing heterocyclic systems such as thiazoles, pyrazoles, and thiadiazoles, which are often explored for antimicrobial, anticancer, and material science applications .

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVISHWWYVAIPNX-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC(=CC=C1)OC)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate involves several steps. One common method includes the reaction of ethyl dichloroacetoacetate with 3-methoxyphenylhydrazine in the presence of a base. The reaction is typically carried out in a solvent such as methanol, and the temperature is controlled between -5°C to 10°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The hydrazono group can participate in redox reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Pharmaceutical Intermediate

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anticoagulants like Apixaban. Its role in drug formulation is essential for ensuring efficacy and safety during development .

Biological Studies

This compound has been utilized in various biological assays, demonstrating potential as a reagent in studies related to:

- Antimicrobial activity: Derivatives have shown effectiveness against bacterial strains, indicating their potential use in developing new antibiotics .

- Toxicity assessments: Research indicates low cytotoxicity profiles, making it suitable for further biological applications .

Quality Control

In pharmaceutical manufacturing, this compound is used for quality assurance during the production of Apixaban and related formulations. It helps monitor impurity levels according to ICH guidelines, ensuring compliance with regulatory standards .

Antimicrobial Evaluation

A study evaluated various derivatives of hydrazones, including this compound, against multiple bacterial strains. The results indicated significant bactericidal activity and antibiofilm potential, which are critical for treating persistent infections .

Toxicity Studies

Research on derivatives revealed low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development in therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate involves its interaction with the δ opioid receptor. As a ligand, it binds to the receptor and modulates its activity, which can lead to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of ethyl 2-chloro-2-(arylhydrazono)acetates, where the aryl group varies in substituents (e.g., methoxy, chloro, methyl) and positions (ortho, meta, para). Key structural analogs include:

Substituent Impact on Reactivity and Stability:

- Electron-Donating Groups (e.g., Methoxy): The 3- or 4-methoxy groups enhance resonance stabilization of the hydrazone moiety, facilitating cyclization reactions. For example, the 4-methoxy derivative reacts with thiosemicarbazide to form thiazole derivatives efficiently .

- Electron-Withdrawing Groups (e.g., Chloro): Para-chloro substituents increase electrophilicity at the hydrazone carbon, accelerating nucleophilic attacks in thiadiazole synthesis .

- Steric Effects: Ortho-substituted derivatives (e.g., 2-chlorophenyl) exhibit reduced reactivity in some cycloaddition reactions due to steric hindrance .

Physical and Spectral Properties

- Melting Points: Electron-withdrawing groups (e.g., 4-Cl) increase melting points due to stronger intermolecular forces.

- Spectral Data: All analogs show similar C=O stretching (~1685 cm⁻¹) and NH/OH absorption (~3300 cm⁻¹) in IR .

Biological Activity

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate, a compound with the molecular formula C11H13ClN2O3 and CAS number 27143-07-3, has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a chloro group , a methoxyphenyl group , and a hydrazono group , which contribute to its reactivity and biological interactions. The hydrazono moiety is particularly significant as it may interact with various enzymes, potentially leading to inhibition or modulation of their activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClN2O3 |

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | ethyl (Z)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate |

| CAS Number | 27143-07-3 |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives, revealing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were notably low.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Potential

The compound's potential in cancer treatment is being investigated due to its ability to inhibit enzymes involved in cancer cell proliferation. Preliminary studies indicate that it may interfere with metabolic pathways critical to tumor growth, making it a subject of interest in oncology research.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study on pyrazole derivatives, including those related to this compound, demonstrated effective antimicrobial activity against multiple bacterial strains. Notably, compound 7b exhibited strong bactericidal activity with an MIC as low as 0.22 μg/mL against Staphylococcus aureus .

- Pharmaceutical Applications : this compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role in quality control during drug formulation highlights its significance in pharmaceutical chemistry .

- Toxicity Studies : Toxicity assessments of related derivatives have shown low cytotoxicity, with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate?

Methodological Answer:

The synthesis typically involves diazotization of 3-methoxyaniline followed by coupling with ethyl 2-chloroacetoacetate. Key steps include:

- Diazonium Salt Formation : 3-Methoxyaniline is treated with NaNO₂ in HCl at 0–5°C to generate the diazonium salt .

- Coupling Reaction : The diazonium salt is added to a chilled solution of ethyl 2-chloroacetoacetate and sodium acetate in methanol. The reaction proceeds via electrophilic substitution at the active methylene group, forming the hydrazone linkage .

- Workup : The product is isolated by filtration, washed with water, and recrystallized from ethanol (yield ~85%) .

Optimization Tips : Control temperature (<5°C) to prevent diazonium salt decomposition, and use excess sodium acetate to buffer the reaction pH .

Basic: How is the compound characterized structurally using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- IR : Bands at ~1685 cm⁻¹ confirm the ester carbonyl, while N–H stretches (3300–3128 cm⁻¹) and C=N stretches (~1600 cm⁻¹) validate the hydrazone moiety .

- NMR : The ethyl group appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm). Aromatic protons resonate at δ 6.5–8.5 ppm, with methoxy protons at δ ~3.8 ppm .

- Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS) reveals the Z-configuration of the hydrazone bond and planar Caryl–NH–N=C geometry. Hydrogen bonding between the amino group and ester carbonyl forms helical chains, influencing crystal packing .

Advanced: How do electronic effects of the 3-methoxy substituent influence the compound’s reactivity in heterocyclic synthesis?

Methodological Answer:

The 3-methoxy group is electron-donating, activating the phenyl ring toward electrophilic attack. This enhances reactivity in cyclocondensation reactions:

- Thiadiazole Formation : Reacts with thiosemicarbazides in ethanol/triethylamine to yield 1,3,4-thiadiazoles via nucleophilic displacement of chloride .

- Pyrazole Synthesis : Coupling with α,β-unsaturated ketones under basic conditions forms pyrazolo[3,4-c]pyridines, a scaffold seen in anticoagulants like apixaban intermediates .

Comparative Studies : Replacement of 3-methoxy with electron-withdrawing groups (e.g., 4-chloro) reduces cyclization yields by 20–30%, highlighting the substituent’s electronic role .

Advanced: What computational methods are employed to study the reaction mechanisms involving this hydrazone?

Methodological Answer:

- DFT Calculations : Used to map the energy profile of hydrazone formation. The transition state for diazonium coupling has a calculated activation energy of ~25 kcal/mol, consistent with experimental rates .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. Ethanol’s polarity stabilizes the zwitterionic intermediate, accelerating the reaction .

- Docking Studies : Predict interactions with biological targets (e.g., thrombin for anticoagulant activity). The 3-methoxy group shows favorable π-stacking with Tyr228 in thrombin’s active site .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Bioassay Standardization : Ensure consistent protocols for MIC (antimicrobial) or IC50 (enzyme inhibition) assays. For example, discrepancies in anticoagulant activity arise from variations in plasma sources (human vs. bovine) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may confound activity readings .

- Structural Analog Comparison : Test derivatives (e.g., 4-chloro or 4-fluoro variants) to isolate substituent-specific effects. The 3-methoxy analog shows 50% higher thrombin inhibition than 4-chloro derivatives .

Advanced: What role does this compound play in multicomponent reactions (MCRs) for synthesizing nitrogen heterocycles?

Methodological Answer:

- One-Pot Syntheses : Acts as a bis-electrophile in MCRs with amines and aldehydes. For example, reaction with morpholine and 4-iodophenyl ketones yields pyrazolo[3,4-c]pyridines via tandem condensation-cyclization .

- Mechanistic Insight : The chloride leaving group facilitates nucleophilic attack, while the hydrazone acts as a directing group for regioselective cyclization .

- Yield Optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates. Yields improve from 60% (ethanol) to 85% (DMF) in pyrazole syntheses .

Advanced: How is SHELX software utilized in refining the crystal structure of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.